

Natural Occurrence of 2-Heptanol in Foods

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Compound Focus: 2-Heptanol

CAS No.: 543-49-7
Cat. No.: S560084

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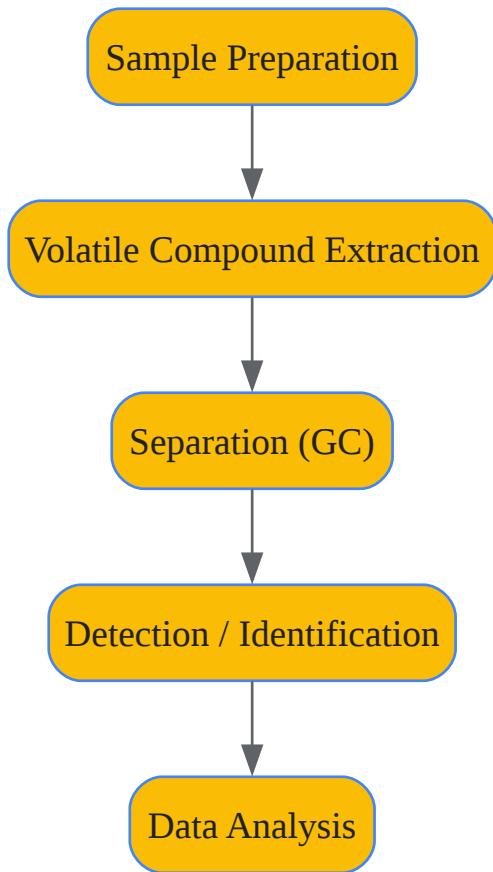
Food Category	Specific Examples
Fruits & Berries	Apple, banana, various berries, grapes, strawberry jam, Arctic bramble, passion fruit, Rubus coreanus fruits [1] [2] [3]
Nuts & Seeds	Coconut, coconut milk, peanuts, hazelnuts (fiberts), soybeans [3]
Vegetables & Mushrooms	Cooked potato, ginger, beans, mushrooms, sweet corn [3]
Animal Products	Various cheeses, fried beef, chicken fat, chicken sausages [1] [3]
Beverages	Beer, hop oil, brandy, rum, grape wines, cognac, coffee, tea, cocoa [3]
Herbs & Spices	Clove bud, buckwheat, sweet corn, malt, curcuma, mastic gum leaf oil [3]

Analytical and Experimental Methodologies

For researchers aiming to detect, quantify, or study **2-heptanol**, here are key methodologies and physicochemical properties.

Experimental Workflow for Analysis

The following diagram outlines a general experimental workflow for the analysis of **2-heptanol** from food samples, from preparation to identification.



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*Experimental workflow for analyzing **2-heptanol** in foods*

- **Sample Preparation:** Food tissues are homogenized or ground. For solid-phase microextraction (SPME), samples may be incubated in a sealed vial to allow volatiles to equilibrate in the headspace [2].
- **Volatile Compound Extraction:** Common techniques include **Headspace-SPME**, where a fiber coated with a stationary phase adsorbs volatile compounds from the vapor above the sample [2]. Other methods involve solvent extraction or distillation.
- **Separation & Detection:**
 - **Gas Chromatography-Mass Spectrometry (GC-MS)** is the standard technique. Compounds are separated by GC and identified by comparing their mass spectra with reference libraries [4].
 - **Gas Chromatography (GC)** with other detectors (like FID) is used for quantification [4].
- **Identification & Quantification:**

- **Identification:** Match the sample's retention index and mass spectrum with those of an authentic **2-heptanol** standard [2].
- **Quantification:** Use calibration curves prepared from standard solutions. Results may be reported in parts per billion (ppb) [3].

Key Physicochemical Properties

Understanding these properties is crucial for experimental design, particularly in extraction and separation steps [3] [5] [6]:

- **CAS Number:** 543-49-7
- **Molecular Formula:** C₇H₁₆O
- **Molecular Weight:** 116.20 g/mol
- **Water Solubility:** ~3.27 - 3.57 g/L at 25°C
- **Boiling Point:** 160 - 162 °C
- **Log P (Octanol-Water):** ~2.3 (indicates high hydrophobicity)
- **Odor Description:** Fresh, lemongrass, herbal, sweet, floral, fruity, green.

Research Context and Potential Applications

- **Role in Flavor and Pest Interactions:** As a volatile organic compound, **2-heptanol** contributes to the characteristic aromas of many foods [1] [2]. Its presence also plays a role in ecological interactions, such as repelling certain insect pests [1].
- **Emerging Application: Antifungal Agent:** Recent research highlights **2-heptanol**'s potential as a natural biocontrol agent. Studies show it can effectively inhibit the growth of fungal pathogens like *Botrytis cinerea* (gray mold) on postharvest tomatoes. The proposed mechanism involves compromising microbial membrane integrity and disrupting amino acid metabolism [1] [2].

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References

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